N-[4-(propan-2-yl)phenyl]-2-sulfanylacetamide
Description
N-[4-(propan-2-yl)phenyl]-2-sulfanylacetamide is a small-molecule acetamide derivative featuring a propan-2-yl (isopropyl) group at the para position of the phenyl ring and a sulfanyl (-SH) substituent at the second carbon of the acetamide backbone.
Properties
IUPAC Name |
N-(4-propan-2-ylphenyl)-2-sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NOS/c1-8(2)9-3-5-10(6-4-9)12-11(13)7-14/h3-6,8,14H,7H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPYKAJRFPLNARK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CS | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(propan-2-yl)phenyl]-2-sulfanylacetamide typically involves the reaction of 4-(propan-2-yl)aniline with 2-chloroacetamide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions in a suitable solvent like ethanol or methanol. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[4-(propan-2-yl)phenyl]-2-sulfanylacetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives of the phenyl ring.
Scientific Research Applications
N-[4-(propan-2-yl)phenyl]-2-sulfanylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[4-(propan-2-yl)phenyl]-2-sulfanylacetamide involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. Additionally, the phenyl ring can interact with hydrophobic pockets in enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
a) N-[4-(Phenylamino)phenyl]-2-sulfanylacetamide
- Structure: Replaces the isopropyl group with a phenylamino (-NHPh) substituent.
- Molecular Formula : C₁₄H₁₃N₂OS (calculated from ).
b) N-[4-(Butan-2-yl)phenyl] Derivatives
- Example : N-[4-(Butan-2-yl)phenyl]-2-[(4-chlorophenyl)sulfanyl]acetamide (CAS 329079-03-0).
- Structure : Features a sec-butyl (butan-2-yl) group instead of isopropyl and a 4-chlorophenylsulfanyl substituent.
- Molecular Weight : ~350 g/mol (estimated from ).
- Applications : Similar derivatives are explored in drug discovery pipelines for their optimized pharmacokinetic profiles .
Modifications to the Sulfanyl-Acetamide Backbone
a) 2-[(1-Methyl-1H-tetrazol-5-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide
- Structure : Replaces the free thiol (-SH) with a 1-methyltetrazole-5-ylsulfanyl group.
- Key Differences : The tetrazole ring acts as a bioisostere for carboxylic acids, improving metabolic stability and bioavailability.
- Molecular Formula : C₁₃H₁₇N₅OS ().
- Molecular Weight : 291.37 g/mol.
- Advantages : Enhanced resistance to oxidative degradation compared to the parent compound .
b) HC-030031 (TRPA1 Inhibitor)
- Structure : 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropurin-7-yl)-N-[4-(propan-2-yl)phenyl]acetamide.
- Key Differences : Incorporates a purine-dione moiety instead of the sulfanyl group.
- Biological Activity : IC₅₀ = 4–10 μM for TRPA1 inhibition. Demonstrates anti-inflammatory effects in asthma models.
- Implications : Highlights the importance of the acetamide linker in positioning hydrophobic (isopropyl) and pharmacophoric (purine-dione) groups for target engagement .
c) Suvecaltamide Hydrochloride (USAN: jk-44)
- Structure : Features a trifluoroethoxy-pyridinyl-ethyl group attached to the acetamide nitrogen.
- Key Differences : The trifluoroethoxy group enhances electron-withdrawing properties and metabolic stability.
- Therapeutic Use : Indicated for essential tremor, demonstrating how structural complexity expands therapeutic scope .
Electronic and Steric Effects of Heterocyclic Additions
a) Thieno[2,3-d]pyrimidinyl Derivatives
- Example: N-(4-chlorophenyl)-2-[(2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide.
- Structure: Integrates a thienopyrimidine ring system.
- Molecular Weight : ~480 g/mol (estimated from ).
- Applications : Such derivatives are candidates for anticancer or antiviral therapies .
b) Triazolylsulfanyl Derivatives
- Example: 2-[(4-amino-5-cyclopropyl-1,2,4-triazol-3-yl)sulfanyl]-N-[4-[ethyl(propan-2-yl)amino]phenyl]acetamide.
- Structure : Includes a cyclopropyl-substituted triazole ring.
- Molecular Formula : C₁₇H₂₂N₆OS ().
- Advantages : Combines steric constraint with hydrogen-bonding capability for optimized ligand-receptor interactions .
Comparative Data Table
Biological Activity
N-[4-(propan-2-yl)phenyl]-2-sulfanylacetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a unique molecular structure that includes:
- Isopropyl group : Enhances lipophilicity.
- Phenyl ring : Provides structural stability.
- Sulfanyl group : May play a crucial role in its biological interactions.
The molecular formula is CHNOS, with a molecular weight of approximately 225.32 g/mol.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.
Anticancer Activity
Several studies have investigated the anticancer properties of this compound. For instance, it has been shown to induce apoptosis in cancer cell lines through mechanisms involving DNA damage and cell cycle arrest. The compound's interaction with specific molecular targets such as enzymes and receptors is believed to modulate key signaling pathways involved in cell proliferation and survival .
The biological effects of this compound are attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes critical for cancer cell survival and proliferation, thereby enhancing the efficacy of existing therapies .
- Receptor Modulation : It can interact with cell surface receptors, influencing cellular responses to external signals.
- Pathway Regulation : The compound may affect various signaling pathways, including those involved in apoptosis and cell cycle regulation.
Table 1: Summary of Biological Activities
Case Study: Anticancer Efficacy
In a notable study, this compound was tested against HepG2 liver cancer cells. The compound demonstrated a significant reduction in cell viability with an IC value indicating potent anticancer activity. This suggests that the compound may be a viable candidate for further development as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
